molecular formula C14H12BrNO4S B2840041 [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-bromobenzenesulfonate CAS No. 478048-03-2

[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-bromobenzenesulfonate

Cat. No.: B2840041
CAS No.: 478048-03-2
M. Wt: 370.22
InChI Key: RKKJYINLWHCEBK-SSZFMOIBSA-N
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Description

[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-bromobenzenesulfonate is a versatile chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzofuran ring, a bromobenzenesulfonate group, and a Z-configuration double bond, which contribute to its distinct chemical properties.

Properties

IUPAC Name

[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-bromobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO4S/c15-10-4-6-11(7-5-10)21(17,18)20-16-13-2-1-3-14-12(13)8-9-19-14/h4-9H,1-3H2/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKJYINLWHCEBK-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(=NOS(=O)(=O)C3=CC=C(C=C3)Br)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CO2)/C(=N\OS(=O)(=O)C3=CC=C(C=C3)Br)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-bromobenzenesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring.

    Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using amines as nucleophiles.

    Formation of the Z-Configuration Double Bond: This step involves the selective formation of the Z-configuration double bond through controlled reaction conditions, such as temperature and solvent choice.

    Attachment of the Bromobenzenesulfonate Group: The final step involves the sulfonation of the compound with bromobenzenesulfonyl chloride under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-bromobenzenesulfonate follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-bromobenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Various nucleophiles or electrophiles, such as halides, amines, or alcohols, under appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may produce reduced forms with altered chemical properties.

Scientific Research Applications

[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-bromobenzenesulfonate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development and as a probe for studying biological processes.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-bromobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-bromobenzenesulfonate can be compared with other similar compounds, such as:

    [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] methanesulfonate: Similar structure but with a methanesulfonate group instead of a bromobenzenesulfonate group.

    [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] benzenesulfonate: Similar structure but with a benzenesulfonate group instead of a bromobenzenesulfonate group.

    [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 2,3-dichlorobenzoate: Similar structure but with a dichlorobenzoate group instead of a bromobenzenesulfonate group.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.

Biological Activity

[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-bromobenzenesulfonate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a benzofuran core, which is known for its diverse biological properties including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure

The chemical structure of [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-bromobenzenesulfonate can be represented as follows:

C14H13BrNO4S\text{C}_{14}\text{H}_{13}\text{Br}\text{N}\text{O}_{4}\text{S}

This structure features a benzofuran ring, an amino group, and a sulfonate group, which contribute to its biological activity.

The mechanism of action for [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-bromobenzenesulfonate involves its interaction with various molecular targets. The compound can modulate enzyme activity and receptor interactions, influencing several biochemical pathways. Notably, it has been shown to inhibit DNA gyrase B, an essential enzyme for bacterial DNA replication, making it a candidate for antimicrobial applications .

Antimicrobial Activity

Recent studies have demonstrated that benzofuran derivatives exhibit significant antimicrobial properties. Specifically, derivatives similar to [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] have shown broad-spectrum activity against various Gram-positive and Gram-negative bacteria. For instance, compounds derived from benzofuran exhibited minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against several microbial strains .

Anticancer Activity

Benzofuran derivatives have also been investigated for their anticancer potential. A related compound demonstrated cytotoxic effects against leukemia cell lines with IC50 values as low as 0.1 µM . The presence of specific substituents on the benzofuran ring was found to enhance cytotoxicity while minimizing toxicity towards normal cells .

Anti-inflammatory Effects

Anti-inflammatory properties are another significant aspect of the biological activity associated with benzofuran derivatives. Research indicates that these compounds can stabilize human red blood cell (HRBC) membranes, achieving stabilization percentages ranging from 86.70% to 99.25% . This suggests potential applications in treating inflammatory diseases.

Study 1: Antimicrobial Evaluation

In a recent study evaluating various benzofuran derivatives, compound 9 was highlighted for its potent antimicrobial activity against E. coli with an IC50 of 9.80 µM, comparable to standard antibiotics like ciprofloxacin . This underscores the therapeutic potential of benzofuran-based compounds in infectious disease management.

Study 2: Anticancer Mechanisms

Another investigation focused on the anticancer mechanisms of benzofuran derivatives revealed that specific modifications to the structure could significantly enhance their efficacy against cancer cell lines. For example, modifications leading to increased binding interactions with target proteins resulted in improved anticancer activity .

Data Tables

Biological Activity IC50/MIC Values Reference
Antimicrobial (E. coli)IC50: 9.80 µM
Cytotoxicity (K562 Cells)IC50: 0.1 µM
HRBC Membrane Stabilization86.70% - 99.25%

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